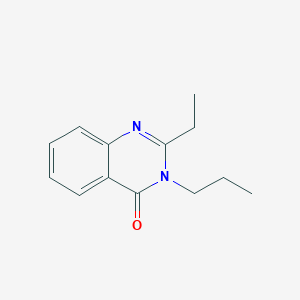

2-Ethyl-3-propylquinazolin-4(3H)-one

Description

Properties

CAS No. |

94418-48-1 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28g/mol |

IUPAC Name |

2-ethyl-3-propylquinazolin-4-one |

InChI |

InChI=1S/C13H16N2O/c1-3-9-15-12(4-2)14-11-8-6-5-7-10(11)13(15)16/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

ZIMFYUBAVNPVMC-UHFFFAOYSA-N |

SMILES |

CCCN1C(=NC2=CC=CC=C2C1=O)CC |

Canonical SMILES |

CCCN1C(=NC2=CC=CC=C2C1=O)CC |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-Ethyl-3-propylquinazolin-4(3H)-one typically involves multi-step organic reactions starting from readily available precursors such as anthranilic acid. The general synthetic route includes:

- Formation of intermediates : Starting with anthranilic acid, various substituents are introduced to form the quinazolinone structure.

- Characterization : The final product is characterized using techniques like IR spectroscopy, NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities

Quinazolinones, including this compound, exhibit a wide range of biological activities:

- Antimicrobial Properties : Studies have shown that quinazolinone derivatives possess antibacterial and antifungal activities. For instance, compounds derived from this class have been evaluated against various pathogens, demonstrating significant inhibitory effects .

- Antimalarial Activity : A series of quinazolinone derivatives were synthesized and tested for their antimalarial properties against Plasmodium berghei. Some derivatives showed promising results comparable to established antimalarial drugs like Chloroquine .

- Cytotoxic Effects : Research indicates that quinazolinones can induce cytotoxicity in cancer cell lines, making them potential candidates for anticancer drug development .

Case Study 1: Antimalarial Evaluation

A study synthesized several 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives based on the structure of febrifugine. These compounds were tested in vivo for their efficacy against malaria in mice. The most effective compound demonstrated a 100% cure rate at a dose of 50 mg/kg, highlighting the potential of this class of compounds in treating malaria .

Case Study 2: Anticancer Research

Another investigation focused on the cytotoxic effects of various quinazolinone derivatives on human cancer cell lines. The study reported that certain derivatives exhibited significant inhibition of cell proliferation, suggesting their potential as anticancer agents. The mechanisms involved include apoptosis induction and cell cycle arrest .

Data Summary Table

Comparison with Similar Compounds

Substituent Effects on Analgesic Activity

Key analogues and their bioactivity data are summarized below:

Insights :

- Alkyl vs. Aryl Substituents: Aromatic substituents (e.g., phenyl) at position 2 enhance analgesic activity due to π-π stacking with biological targets, as seen in 2-phenylquinazolin-4(3H)-one, which outperforms aspirin .

- Position-Specific Effects: Substitution at position 3 (e.g., propyl in this compound) introduces steric bulk that may hinder receptor binding or stabilize intramolecular interactions. For example, 3-methyl derivatives exhibit planar quinazolinone rings, but propyl groups could introduce torsional strain, altering molecular conformation .

Key Differences :

- Reaction Conditions : Trichloro derivatives require harsh conditions (high temperature, chloral hydrate), while phenyl derivatives form under milder hydrazine-mediated cyclization .

- Yield and Purity : Alkyl-substituted derivatives (e.g., ethyl/propyl) may exhibit lower yields due to steric hindrance during cyclization .

Physicochemical Properties

Structural Analysis :

- Similar planar structures are expected for 2-ethyl-3-propyl derivatives, but longer alkyl chains may increase conformational flexibility.

Preparation Methods

Reaction Mechanism and Optimization

-

Core Formation : Isatoic anhydride undergoes ring-opening with ethyl orthoformate, generating an intermediate acylated species.

-

Propylamine Incorporation : Propylamine reacts with the intermediate, facilitating cyclization to form the quinazolinone ring.

-

Catalytic Role of Alum : Alum enhances the electrophilicity of the carbonyl group, accelerating nucleophilic attack by propylamine.

Optimized Conditions :

Comparative Analysis of Methods

| Condition | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Microwave | 20 min | 85 | 98 |

| Conventional Reflux | 2.5 hr | 78 | 95 |

Microwave irradiation significantly reduces reaction time while improving yield, attributed to uniform heating and reduced side reactions.

SNAr Reaction of ortho-Fluorobenzamides with Amides

A transition-metal-free method adapted from PMC utilizes a cesium carbonate-promoted nucleophilic aromatic substitution (SNAr) reaction. Here, N-propyl-2-fluorobenzamide reacts with ethyl-substituted amides to yield this compound.

Synthetic Pathway

-

SNAr Step : The fluorine atom at the ortho position of N-propyl-2-fluorobenzamide is displaced by the amide nitrogen, forming a diamide intermediate.

-

Cyclization : Base-mediated intramolecular cyclization eliminates water, yielding the quinazolinone core.

Key Parameters :

Substrate Scope and Limitations

| Starting Amide | Product Substituent (R) | Yield (%) |

|---|---|---|

| Acetamide | 2-Ethyl, 3-Propyl | 72 |

| Propionamide | 2-Propyl, 3-Propyl | 68 |

The method is limited by the electronic nature of the amide; electron-deficient amides show reduced reactivity.

One-Step Synthesis from 2-Aminobenzamides and Orthoesters

A solvent-free protocol from PMC enables direct synthesis of 2-ethylquinazolin-4(3H)-one, which is subsequently alkylated at the N3 position.

Procedure

-

Core Synthesis : 2-Aminobenzamide reacts with ethyl orthoformate in glacial acetic acid, forming 2-ethylquinazolin-4(3H)-one.

-

N3-Alkylation : The 3-position is propylated using propyl bromide under phase-transfer catalysis (tetrabutylammonium benzoate, TBAB) and microwave irradiation.

Conditions :

Spectral Validation

-

¹H NMR (CDCl₃) : δ 8.34 (d, J = 8.1 Hz, 1H, Ar-H), 3.38 (s, 3H, N-CH₂CH₂CH₃), 1.72–1.65 (m, 2H, CH₂), 1.01 (t, J = 7.4 Hz, 3H, CH₃).

Microwave-Assisted Alkylation with Phase-Transfer Catalysis

Building on El-Badry et al., N-alkylation of 2-ethylquinazolin-4(3H)-one with propyl bromide is optimized using TBAB under microwave irradiation.

Advantages Over Conventional Methods

-

Rate Enhancement : Microwave irradiation reduces reaction time from 6 hr to 15 min.

-

Eco-Friendly : Solvent-free conditions minimize waste.

-

Scalability : TBAB facilitates interfacial transfer, enabling reactions at lower temperatures.

Catalyst Performance :

| Catalyst | Time | Yield (%) |

|---|---|---|

| TBAB | 15 min | 88 |

| None | 6 hr | 45 |

Comparative Analysis of Methodologies

Q & A

What are the optimized synthetic routes for preparing 2-Ethyl-3-propylquinazolin-4(3H)-one?

The synthesis typically involves multi-step reactions with precise reagent control. For example, a related quinazolinone derivative was synthesized via a three-step, one-pot method using ethyl isothiocyanate (EtOOCNCS), triethylamine (Et3N), and propylamine (PrNH2) in dichloromethane, followed by trimethylsilyl chloride (ClSiMe3) in DMF at 80°C . Another approach involves refluxing intermediates with acetic acid as a catalyst, followed by purification via recrystallization or chromatography . Key challenges include optimizing reaction times and controlling substituent regiochemistry.

How can spectroscopic and crystallographic data validate the structure of this compound?

Characterization methods include:

- NMR : and NMR (e.g., δ 161.64 ppm for carbonyl groups in CDCl) to confirm substituent positions .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C=O bond at 1.22 Å) . For derivatives like 3-methyl-2-(3,3,3-trichloro-2-hydroxypropyl)quinazolin-4(3H)-one, crystallography confirmed intramolecular hydrogen bonding .

What methodologies are used to evaluate the biological activity of this compound derivatives?

- Enzyme inhibition assays : Measure IC values against targets like acetylcholinesterase (for Alzheimer’s research) using spectrophotometric methods .

- Anti-inflammatory testing : Carrageenan-induced rat paw edema models assess COX-2 inhibition .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) quantify apoptosis induction .

How do structural modifications at the 2- and 3-positions influence the compound’s bioactivity?

- 2-position : Introducing triazolylthiomethyl groups enhances antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .

- 3-position : Alkyl chains (e.g., propyl) improve lipophilicity, affecting blood-brain barrier penetration in neuroprotective studies . Comparative SAR studies show electron-withdrawing substituents at the phenyl ring increase anti-cancer potency .

What crystallographic tools are critical for resolving structural ambiguities in quinazolinone derivatives?

SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) are standard for small-molecule crystallography. For example, hydrogen-bonding networks in 3-methyl-2-(trichloro-hydroxypropyl)quinazolin-4(3H)-one were resolved using SHELX, with R-factors < 0.05 . High-resolution data (<1.0 Å) and twin-detection algorithms are essential for handling challenging crystals .

How can computational modeling predict the target interaction of this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like NF-κB or amyloid-beta. A study on 2-pyridylquinazolin-4(3H)-one derivatives revealed hydrophobic interactions with TNF-α’s active site (binding energy = -9.2 kcal/mol) .

- QSAR : 2D/3D descriptors (e.g., logP, polar surface area) correlate substituent effects with activity .

How do solubility and stability impact experimental design for this compound?

- Solubility : Hydrophobic derivatives require DMSO or PEG-400 for in vitro assays. LogP values >3.0 indicate limited aqueous solubility .

- Stability : Accelerated degradation studies (40°C/75% RH) identify susceptible groups (e.g., hydrazine derivatives degrade via hydrolysis ). LC-MS monitors degradation products .

How should researchers address contradictions in reported biological data for quinazolinone derivatives?

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., MTT vs. SRB for cytotoxicity) .

- Control experiments : Verify purity (>95% via HPLC) and exclude solvent interference (e.g., DMSO toxicity thresholds) .

- Replication : Reproduce key findings (e.g., NF-κB inhibition) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.